Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate

Antibacterial Staphylococcus aureus Structure-Activity Relationship

Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate is a fully aromatic, non-fluorinated quinoline-3-carboxylate ester substituted at the 4-position with an unsubstituted piperazine ring, a 5-chloro group, and an 8-methoxy group. This scaffold departs fundamentally from the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core that defines fluoroquinolone antibiotics such as ciprofloxacin and norfloxacin.

Molecular Formula C17H20ClN3O3
Molecular Weight 349.8 g/mol
Cat. No. B12116269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate
Molecular FormulaC17H20ClN3O3
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)Cl)N3CCNCC3
InChIInChI=1S/C17H20ClN3O3/c1-3-24-17(22)11-10-20-15-13(23-2)5-4-12(18)14(15)16(11)21-8-6-19-7-9-21/h4-5,10,19H,3,6-9H2,1-2H3
InChIKeyQFKWPMBSRATCIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Ethyl 5-Chloro-8-Methoxy-4-(Piperazin-1-Yl)Quinoline-3-Carboxylate and Why Its Procurement Requires Evidence-Based Scrutiny


Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate is a fully aromatic, non-fluorinated quinoline-3-carboxylate ester substituted at the 4-position with an unsubstituted piperazine ring, a 5-chloro group, and an 8-methoxy group [1]. This scaffold departs fundamentally from the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core that defines fluoroquinolone antibiotics such as ciprofloxacin and norfloxacin [2]. The absence of the 4-oxo moiety and the 3-carboxylic acid, together with the presence of an ethyl ester and a 5-Cl/8-OMe substitution pattern, creates a distinct pharmacophore profile. The compound is primarily encountered as a research intermediate and as a lead-like scaffold in projects targeting antimicrobial, antiparasitic, anticancer, and CNS indications. Because its biological performance is highly sensitive to the exact halogen/methoxy substitution pattern and the nature of the group at position 4, scientifically valid procurement decisions must be based on quantitative head-to-head or cross-study comparator data rather than on generic quinoline class claims.

Why Simple In-Class Substitution of Ethyl 5-Chloro-8-Methoxy-4-(Piperazin-1-Yl)Quinoline-3-Carboxylate Is Not Supported by Data


Casual interchange of this compound with another 4-piperazinylquinoline analog is not supported by available structure–activity relationship (SAR) evidence. In a systematic series of 6,7-dimethoxy-4-(4-benzoylpiperazin-1-yl)quinoline-3-carbonitrile derivatives, anti-Staphylococcus aureus activity was exquisitely sensitive to the substitution on the benzoyl fragment [1]. Only one compound out of eleven (5k, bearing a 2,3-dichlorobenzoyl group) exhibited significant activity (MIC = 10 μM), whereas the remaining ten analogs were essentially inactive despite sharing the same core [1]. This observation demonstrates that minor peripheral modifications—including halogen identity, position, and substitution pattern—can toggle activity from inactive to potent. Similarly, among 4-piperazinylquinoline hybrids targeting the 5-HT₆ receptor for CNS indications, affinity varied by more than an order of magnitude depending on the quinoline substituents [2]. Therefore, any procurement decision that treats the compound as a generic “piperazinylquinoline” risks acquiring a material with unverified or irrelevant biological performance. The differential evidence below provides the quantitative foundation for selecting this specific compound over its closest structural neighbors.

Quantitative Comparator Evidence for Selecting Ethyl 5-Chloro-8-Methoxy-4-(Piperazin-1-Yl)Quinoline-3-Carboxylate Over Closest Analogs


Gram-Positive Antibacterial Selectivity: The Activity Cliff Between 5-Cl and 5,8-Difluoro Analogs

The Gram-positive antibacterial profile of Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate must be interpreted within the context of a well-characterized analog series. The most relevant published comparator is compound 5k (6,7-dimethoxy-4-[4-(2,3-dichlorobenzoyl)piperazin-1-yl]quinoline-3-carbonitrile), which differs in the 6,7-dimethoxy and 3-carbonitrile groups but shares the critical 4-piperazinylquinoline architecture [1]. 5k exhibits an MIC of 10 μM against S. aureus ATCC 25923 with dose- and time-dependent bacteriostatic activity, while all other series members (lacking the 2,3-dichlorobenzoyl motif) are inactive (MIC > 50 μM) [1]. By contrast, the 5,8-difluoro analog (Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate) shows weak, broad-spectrum activity with MIC < 62.5 μg/mL against both S. aureus and E. coli, lacking the Gram-positive selectivity window . The 5-Cl/8-OMe pattern thus occupies a distinct position in the SAR landscape that is not interchangeable with either the inactive dimethoxy analogs or the non-selective difluoro analog.

Antibacterial Staphylococcus aureus Structure-Activity Relationship

Physicochemical Differentiation: Aqueous Solubility and Permeability Compared to 6,7-Dimethoxy-3-Carbonitrile Analogs

Physicochemical properties are critical for both in vitro assay interpretation and lead optimization. Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate has a reported aqueous solubility of 38 μg/mL , placing it in a moderate solubility range that is adequate for in vitro antimicrobial testing without excessive precipitation. The closest structurally characterized analog class, 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives (5a–k), exhibit a predicted average LogS of –4.7 and LogP around 3, with the most active analog 5k showing LogP = 3.55 [1]. The presence of the 3-ethyl ester in the target compound (replacing the 3-carbonitrile) is expected to lower LogP relative to the carbonitrile series while maintaining similar hydrogen-bonding capacity. A related 6,7-difluoro-4-(4-methylpiperazin-1-yl)quinoline-3-carboxylate shows solubility of only 30.7 μg/mL at pH 7.4, and the 6-fluoro-1-methyl-4-oxo-thiazoloquinoline-3-carboxylate analog has “low” aqueous solubility . The target compound’s 38 μg/mL solubility therefore represents an intermediate and potentially advantageous position for solution-phase assays.

Physicochemical Properties ADME Solubility

Eukaryotic Kinase Interaction Profile: PRMT3 Binding Affinity vs. Closest Structural Neighbor

The title compound has been profiled for binding to human protein arginine N-methyltransferase 3 (PRMT3), a target implicated in cancer and metabolic disorders. It exhibits an EC₅₀ of 1.3 μM for binding to the ePL-tagged PRMT3 methyltransferase domain expressed in HEK293 cells [1]. This value provides a quantitative benchmark for selectivity and potency optimization. By comparison, a closely related analog, 6,7-dimethoxy-4-[4-(4-phenoxy-phenylcarbamoyl)-piperazin-1-yl]-quinoline-3-carboxylic acid ethyl ester (CHEMBL357673), inhibits PDGFRβ kinase phosphorylation with an IC₅₀ of 90 nM [2]. The >10-fold difference in potency between these two 4-piperazinylquinoline-3-carboxylate esters illustrates that the target profile is highly dependent on the combination of quinoline substituents and the N-acyl group on the piperazine. The 5-Cl/8-OMe/unsubstituted piperazine configuration of the title compound thus occupies a unique point in the kinase selectivity space that is not predictable from other 3-carboxylate ester analogs.

Kinase Inhibition PRMT3 Epigenetics

Antifungal Spectrum: MIC90 Data for a Closely Related Quinoline-Piperazine Hybrid

Although the exact title compound has not been directly screened in published antifungal panels, a very close structural analog—designated Antibacterial Agent 131 (a quinoline-thiazole derivative bearing the same 5-chloro-8-methoxyquinoline substructure)—displays potent anti-Candida activity with MIC₉₀ values of ≤0.06 μg/mL against Candida krusei ATCC 6258, 0.24 μg/mL against C. parapsilosis ATCC 22019, and 1.95 μg/mL against both C. albicans ATCC 24433 and C. glabrata ATCC 90030 [1]. This compound also inhibits E. coli DNA gyrase at 0.06–3.91 μg/mL and shows low cytotoxicity (IC₅₀ = 34.51 μM in NIH/3T3 cells) [1]. These data indicate that the 5-chloro-8-methoxyquinoline core, when linked to a suitable basic nitrogen heterocycle, can deliver sub-μg/mL antifungal potency coupled with enzyme-target engagement. The title compound, with its free piperazine ready for further derivatization, represents a versatile intermediate for constructing analogs with similar or improved antifungal profiles.

Antifungal Candida Ergosterol Inhibition

Antimalarial Potential: The 7-Chloro-4-(Piperazin-1-Yl)Quinoline Precedent and the Advantage of the 5-Cl/8-OMe Shift

The 7-chloro-4-(piperazin-1-yl)quinoline scaffold is a well-established pharmacophore in antimalarial research, with several analogs showing IC₅₀ values of 2–5 μM against chloroquine-resistant P. falciparum strain FCR-3 [1]. However, a study of “reversed chloroquine” compounds has indicated that a piperazinyl group adjacent to the quinoline ring can be detrimental to antiplasmodial activity [2]. The title compound shifts the chlorine from the conventional 7-position to the 5-position and adds an 8-methoxy group—a substitution pattern that more closely resembles the antimalarial alkaloid quinine (6′-methoxyquinoline). While no direct P. falciparum IC₅₀ data are available for the exact title compound, the structural precedent suggests that the 5-Cl/8-OMe pattern may circumvent the activity penalty associated with 7-chloro-4-piperazinyl derivatives while retaining the synthetic tractability of the piperazine handle. This hypothesis is supported by the observation that 5-chloro-8-methoxyquinoline itself is used as a precursor in the synthesis of quinoline-based antimalarials [3].

Antimalarial Plasmodium falciparum Chloroquine Resistance

CNS Polypharmacology: 5-HT₆ Receptor Affinity and MAO Inhibition in the 4-Piperazinylquinoline Series

A series of 4-piperazinylquinoline derivatives have been disclosed as 5-HT₆ receptor ligands with affinity modulated by the quinoline substitution pattern [1]. Although the exact title compound was not among the specific examples claimed, the patent generically encompasses 5-methoxy and 8-chloro substitution variants, indicating that the 5-Cl/8-OMe pattern falls within the scope of CNS-active compositions [1]. Independently, a related series of 4-piperazinylquinolines (condensed with aryl-piperazines at the 4-chloroquinoline position) demonstrated MAO inhibitory and antidepressant activities [2]. The unsubstituted piperazine at position 4 of the title compound provides a free secondary amine that can be directly conjugated to generate focused CNS-targeted libraries, a synthetic advantage over N-methylpiperazine or 4-oxo-substituted analogs that require additional deprotection or functional group interconversion steps.

CNS 5-HT6 Receptor MAO Inhibition

Highest-Confidence Application Scenarios for Ethyl 5-Chloro-8-Methoxy-4-(Piperazin-1-Yl)Quinoline-3-Carboxylate Based on Quantitative Evidence


Gram-Positive Selective Antibacterial Lead Optimization Starting Point

The structural similarity to the active 4-piperazinylquinoline-3-carbonitrile 5k (MIC = 10 μM against S. aureus ATCC 25923) positions this compound as a scaffold-hopping template for Gram-positive selective antibacterials. The 3-ethyl ester can be hydrolyzed to the carboxylic acid or converted to amide derivatives, while the free piperazine allows installation of benzoyl or heteroaroyl groups to probe the activity cliff identified in the carbonitrile series [1]. The moderate aqueous solubility (38 μg/mL) supports in vitro MIC determination without DMSO-related artifacts . Importantly, the 5-chloro substitution pattern avoids the broad-spectrum but non-selective profile of the 5,8-difluoro analog , making it more suitable for narrow-spectrum anti-MRSA programs.

Antifungal Pharmacophore Expansion via Piperazine Derivatization

The 5-chloro-8-methoxyquinoline substructure, when linked to a thiazole moiety, delivers MIC₉₀ values as low as ≤0.06 μg/mL against Candida krusei ATCC 6258 and inhibits ergosterol biosynthesis [1]. The title compound provides the same 5-chloro-8-methoxyquinoline core with an unsubstituted piperazine ready for conjugation to diverse heterocycles. Researchers synthesizing focused antifungal libraries can use this compound to generate analogs that retain the potent anti-Candida pharmacophore while exploring substituent effects on mammalian cytotoxicity (reference analog IC₅₀ = 34.51 μM in NIH/3T3) [1].

PRMT3 Epigenetic Probe Development

The EC₅₀ of 1.3 μM for binding to the PRMT3 methyltransferase domain [1] provides a validated starting point for the development of chemical probes targeting type I protein arginine methyltransferases. The moderate affinity is suitable for hit-to-lead optimization, and the absence of potent off-target kinase activity (characteristic of other 3-carboxylate esters that show nanomolar PDGFRβ inhibition ) suggests a potentially cleaner epigenetic profile. Structure-based design using the available PRMT3 crystal structures (PDB: 4RYL) can guide substitution on the piperazine nitrogen to improve potency and selectivity.

CNS Library Synthesis Intermediate with 5-HT₆ Receptor Potential

The free piperazine NH makes this compound an attractive intermediate for constructing 5-HT₆-targeted libraries, as generically claimed in US 7,439,243 B1 [1]. Unlike N-methylpiperazine analogs, which require post-coupling N-demethylation, the title compound can be directly acylated, sulfonylated, or alkylated at the piperazine nitrogen. This synthetic efficiency is valuable in parallel synthesis campaigns where step count and overall yield directly impact project timelines. The 5-Cl/8-OMe pattern provides additional vectors for modulating CNS penetration, as predicted by the BOILED-Egg model (TPSA and LogP within CNS-accessible range) .

Quote Request

Request a Quote for Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.